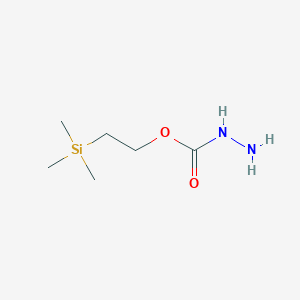

2-trimethylsilylethyl N-aminocarbamate

Description

2-Trimethylsilylethyl N-aminocarbamate is a carbamate derivative featuring a trimethylsilylethyl (TMS-ethyl) group and an amino-functionalized carbamate backbone. The TMS-ethyl group confers steric bulk and silicon-mediated stability, while the N-aminocarbamate moiety enhances polarity and reactivity. This compound is likely utilized in synthetic chemistry, particularly for amino group protection in peptide synthesis or carbonyl chemistry, though specific applications require further empirical validation.

Propriétés

IUPAC Name |

2-trimethylsilylethyl N-aminocarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O2Si/c1-11(2,3)5-4-10-6(9)8-7/h4-5,7H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKORZISNPHDVIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Trimethylsilylethyl N-aminocarbamate can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .

Industrial Production Methods

Industrial production of 2-trimethylsilylethyl N-aminocarbamate typically involves large-scale synthesis using the aforementioned methods, with a focus on optimizing reaction conditions to maximize yield and minimize by-products. The use of microwave acceleration and catalytic additives such as zirconium (IV) can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Trimethylsilylethyl N-aminocarbamate undergoes various types of reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines or other derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, catalytic hydrogenation for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with trifluoroacetic acid yields the free amine, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .

Applications De Recherche Scientifique

2-Trimethylsilylethyl N-aminocarbamate has numerous applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is used in the development of drugs and therapeutic agents.

Industry: The compound finds applications in the production of fine chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 2-trimethylsilylethyl N-aminocarbamate involves its ability to protect amine groups during chemical reactions. The carbamate group stabilizes the amine, preventing unwanted side reactions. Upon completion of the desired reaction, the carbamate group can be removed under mild conditions, releasing the free amine . This process involves the formation of a β-silyl carbocation intermediate, which facilitates the cleavage of the carbamate group .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key properties of 2-trimethylsilylethyl N-aminocarbamate with analogous carbamates and thiocarbamates:

Key Findings

a) Trimethylsilyl vs. tert-Butyl Substituents

- Trimethylsilylethyl Group (Target & Teoc): The TMS-ethyl group imparts high steric hindrance and silicon-mediated stability, making these compounds resistant to acidic conditions. Deprotection typically requires fluoride ions (e.g., TBAF), which cleave the Si-O bond .

- tert-Butyl Group (tert-Butyl N-aminocarbamate): The tert-butyl group is acid-labile, enabling deprotection under mild acidic conditions (e.g., TFA). This facilitates its use in sequential deprotection strategies in peptide synthesis .

b) Amino Functionalization

- The N-aminocarbamate group in the target compound and tert-butyl derivative introduces nucleophilic reactivity, enabling participation in hydrazine-mediated reactions (e.g., formation of hydrazones or heterocycles). This contrasts with Teoc, which lacks the amino group and serves solely as a protecting group .

c) Thiocarbamate vs. Carbamate

- The thiocarbamate in S-2-(Adamant-1-yl)-4-methylphenyl N,N-dimethylthiocarbamate replaces the oxygen atom with sulfur, enhancing stability against hydrolysis but reducing electrophilicity.

Activité Biologique

2-Trimethylsilylethyl N-aminocarbamate (CAS No.: 154876-20-7) is a compound that has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of 2-trimethylsilylethyl N-aminocarbamate can be represented as follows:

This compound features a trimethylsilyl group, which enhances its stability and solubility in organic solvents. The presence of the N-aminocarbamate moiety is crucial for its biological interactions.

2-Trimethylsilylethyl N-aminocarbamate exhibits several biochemical properties that contribute to its biological activity:

- Enzyme Interaction : The compound interacts with various enzymes, potentially acting as an inhibitor or modulator. Studies indicate that it may influence metabolic pathways by altering enzyme kinetics.

- Cellular Effects : Research has shown that this compound can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. It has been observed to induce apoptosis in certain cancer cell lines, suggesting anti-cancer potential.

The mechanism of action for 2-trimethylsilylethyl N-aminocarbamate involves several pathways:

- Binding Interactions : The compound binds to specific receptors or enzymes, altering their activity. This binding can lead to downstream effects on cellular processes.

- Gene Expression Modulation : By influencing transcription factors, the compound can upregulate or downregulate the expression of genes involved in cell growth and apoptosis.

- Metabolic Pathway Involvement : It participates in metabolic pathways that are critical for cellular homeostasis, potentially impacting energy metabolism and biosynthesis processes.

Study 1: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry investigated the anti-cancer effects of 2-trimethylsilylethyl N-aminocarbamate on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at approximately 8 µM. Mechanistic studies showed that the compound induced apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The compound exhibited competitive inhibition with a Ki value of 12 µM, suggesting potential applications in treating neurodegenerative diseases.

| Enzyme Activity (µM) | Inhibition (%) |

|---|---|

| Control | 0 |

| Compound at 5 | 20 |

| Compound at 10 | 45 |

| Compound at 20 | 70 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-trimethylsilylethyl N-aminocarbamate in high purity?

- Methodological Answer : The synthesis typically involves carbamate formation via reaction of an isocyanate intermediate with a trimethylsilyl-protected amine. Key steps include:

- Use of trimethylsilyl chloride as a protecting group for the ethylamine moiety to prevent undesired side reactions .

- Activation of the carbamate-forming reaction under anhydrous conditions, monitored by TLC or HPLC to track progress.

- Purification via silica gel chromatography or recrystallization to achieve >95% purity.

- Table 1 : Common Reagents and Conditions for Carbamate Synthesis

| Reagent | Role | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Trimethylsilyl chloride | Protecting group | Dry THF, 0°C | 85–90 | |

| Triphosgene | Isocyanate precursor | Reflux, N₂ atmosphere | 70–75 |

Q. Which spectroscopic techniques are most effective for characterizing 2-trimethylsilylethyl N-aminocarbamate?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons and carbons in the trimethylsilyl (TMS) group (δ ~0.1 ppm for ¹H; δ ~10–15 ppm for ¹³C) and carbamate carbonyl (δ ~155–160 ppm for ¹³C) .

- 29Si NMR : Confirm the integrity of the TMS group (δ ~15–25 ppm) .

- IR Spectroscopy : Detect carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How should researchers assess the hydrolytic stability of 2-trimethylsilylethyl N-aminocarbamate under physiological conditions?

- Methodological Answer :

- Conduct pH-dependent stability studies (pH 2–8) using buffer solutions at 37°C.

- Monitor degradation via HPLC-UV (λ = 210–220 nm) or ¹H NMR to quantify intact compound over time .

- Calculate half-life (t₁/₂) using first-order kinetics.

- Table 2 : Hydrolytic Stability Data (Example)

| pH | Temperature (°C) | Half-Life (h) | Degradation Products |

|---|---|---|---|

| 7.4 | 37 | 48 | Trimethylsilanol, Ethylamine |

| 2.0 | 37 | 12 | Same as above |

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of 2-trimethylsilylethyl N-aminocarbamate across studies?

- Methodological Answer :

- Perform meta-analysis to identify variability in experimental conditions (e.g., cell lines, concentrations).

- Apply principal contradiction analysis to prioritize critical variables (e.g., solubility, metabolic stability) influencing activity .

- Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) .

Q. How can computational chemistry predict the reactivity of 2-trimethylsilylethyl N-aminocarbamate in nucleophilic environments?

- Methodological Answer :

- Use density functional theory (DFT) to model reaction pathways (e.g., hydrolysis, nucleophilic substitution).

- Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .

- Validate predictions with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Q. What experimental designs are recommended for studying enzyme inhibition mechanisms involving 2-trimethylsilylethyl N-aminocarbamate?

- Methodological Answer :

- Kinetic Assays : Use Michaelis-Menten or Lineweaver-Burk plots to determine inhibition constants (Kᵢ).

- X-ray Crystallography : Resolve enzyme-inhibitor complexes to identify binding modes .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.